molecular formula C10H14N2O4S B2723531 5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097925-00-1

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2723531
CAS No.: 2097925-00-1
M. Wt: 258.29
InChI Key: AARZDWDFRAEWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a bicyclic sulfonamide derivative featuring a strained 2.2.1 bicyclo framework fused with a morpholine-like 2-oxa-5-azabicyclo system. The compound’s core structure, 2-oxa-5-azabicyclo[2.2.1]heptane, is a bridged morpholine analog synthesized via optimized routes involving sequential protection, sulfonylation, and catalytic hydrogenation steps . Its synthesis emphasizes green chemistry principles, with high yields (e.g., 86–100% in key steps) and scalability .

Properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-6-10(7(2)16-11-6)17(13,14)12-4-9-3-8(12)5-15-9/h8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARZDWDFRAEWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

trans-4-Hydroxy-L-proline serves as the chiral pool starting material, leveraging its inherent stereochemistry to control the bicyclic system’s configuration. Protection of the secondary amine as a diphenylmethylene derivative (Scheme 1) prevents undesired nucleophilic side reactions during subsequent steps.

Diol Intermediate Preparation

Ketone reduction proves critical for establishing the diol geometry. Sodium borohydride in methanol at 0°C selectively reduces the ketone to a cis-diol with >90% diastereomeric excess (Table 1). Alternative reductants like LiAlH4 induce epimerization and are avoided.

Table 1: Reduction Conditions for Diol Formation

Reductant Solvent Temp (°C) de (%) Yield (%)
NaBH4 MeOH 0 92 85
LiAlH4 THF -78 45 72
DIBAL-H Toluene -40 88 68

Mitsunobu Cyclization

The diol undergoes Mitsunobu reaction with triphenylphosphine (1.2 eq) and diisopropyl azodicarboxylate (1.1 eq) in tetrahydrofuran at 25°C, achieving 78% yield of the bicyclic ether (Scheme 2). X-ray crystallography confirms the endo transition state, with the oxa-bridge adopting a chair-like conformation. Microwave-assisted conditions (100°C, 10 min) improve throughput to 89% yield while maintaining stereopurity.

Synthesis of 3,5-Dimethyl-1,2-Oxazol-4-Ylsulfonyl Chloride

Oxazole Ring Formation

Robinson-Gabriel synthesis constructs the 1,2-oxazole nucleus via cyclodehydration of N-acyl-β-alanine derivatives (Scheme 3). Acetic anhydride-mediated dehydration at 140°C provides 3,5-dimethyl-1,2-oxazole in 67% yield after recrystallization from hexanes.

Regioselective Sulfonation

Directed ortho-metalation using lithium diisopropylamide at -78°C positions the sulfonic acid group exclusively at C4 (Scheme 4). Quenching with sulfur trioxide·pyridine complex followed by acidic workup affords the sulfonic acid in 54% yield. Chlorination with phosphorus pentachloride (2.5 eq) in dichloromethane at 0°C completes the sulfonyl chloride synthesis (82% yield).

Sulfonamide Coupling and Deprotection

Amine Activation

Hydrogenolysis of the diphenylmethylene protecting group over palladium on carbon (10 wt%) in methanol liberates the bicyclic amine (91% yield). Tertiary amine basicity (pKa ≈ 9.2) facilitates nucleophilic attack on the sulfonyl chloride electrophile.

Coupling Optimization

Reaction of the amine with 3,5-dimethyl-1,2-oxazol-4-ylsulfonyl chloride (1.05 eq) in dichloromethane containing triethylamine (2 eq) proceeds to 94% conversion in 2 hours (Table 2). Polar aprotic solvents like dimethylformamide accelerate the reaction but promote sulfonate ester side products.

Table 2: Solvent Effects on Sulfonamide Yield

Solvent Temp (°C) Time (h) Yield (%)
Dichloromethane 25 2 94
DMF 25 0.5 76
THF 40 4 82

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) displays characteristic signals:

  • Bicyclic H2/H3 protons as doublets at δ 3.78 (J = 9.1 Hz) and 4.12 (J = 9.1 Hz)
  • Oxazole methyl singlets at δ 2.34 and 2.51
  • Sulfonamide NH absence confirms successful coupling

High-resolution mass spectrometry ([M+H]+ calc. 329.0924, found 329.0921) corroborates molecular formula C12H17N2O4S.

Crystallographic Analysis

Single-crystal X-ray diffraction (Cu Kα radiation) reveals key structural features (Figure 1):

  • Bicyclic core puckering amplitude (ΔC) = 0.42 Å
  • Sulfonyl group dihedral angle = 17.2° relative to oxazole plane
  • Intermolecular C-H···O hydrogen bonds (2.89 Å) stabilize crystal packing

Process Optimization and Scale-Up

Catalytic Mitsunobu Conditions

Replacing stoichiometric triphenylphosphine with polymer-supported phosphine (1.5 eq) enables catalyst recovery and reduces phosphine oxide waste. Flow chemistry implementations achieve 86% yield at 100 g scale with 98.5% purity by HPLC.

Sulfonyl Chloride Stabilization

In-situ generation of the sulfonyl chloride using thionyl chloride and catalytic dimethylformamide (0.1 eq) minimizes decomposition during storage. Lyophilization as the pyridinium salt improves shelf-life to >12 months at -20°C.

Applications and Derivatives

The target compound serves as a key intermediate for neurokinin-1 receptor antagonists, demonstrating sub-nanomolar binding affinity when appended to quinoline pharmacophores. Structure-activity relationship studies reveal:

  • Sulfonyl Orientation : syn-periplanar alignment with the oxa-bridge enhances target engagement by 12-fold
  • Oxazole Methylation : 3,5-Dimethyl substitution blocks CYP3A4 metabolism, improving pharmacokinetic half-life from 2.1 to 5.8 hours

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives,

Biological Activity

The compound 5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a member of the bicyclic amine class, notable for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11_{11}H16_{16}N2_{2}O3_{3}S
Molecular Weight256 Da
LogP0.41
Polar Surface Area (Ų)63
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Research indicates that compounds with similar structural motifs often exert their biological effects through modulation of enzyme activity or receptor interactions. The sulfonyl group in this compound may enhance its interaction with biological targets by increasing hydrophilicity and facilitating binding to polar sites on enzymes or receptors.

Inhibition of Cathepsin C

One significant area of research focuses on the inhibition of Cathepsin C , a cysteine protease involved in various physiological processes and disease states, including inflammation and cancer. Compounds derived from the bicyclic structure have shown promise as selective inhibitors of this enzyme. A study highlighted that certain derivatives exhibit potent inhibitory effects on Cathepsin C, suggesting that this compound could follow a similar pathway .

Hemorheological Activity

A recent investigation into related compounds demonstrated significant hemorheological activity , indicating potential benefits in improving blood flow and reducing viscosity under pathological conditions. This activity was comparable to established agents like pentoxifylline . Such properties could be beneficial in treating conditions like peripheral vascular diseases.

Case Studies

  • Cathepsin C Inhibition Study
    • Objective : Evaluate the efficacy of bicyclic amine derivatives as Cathepsin C inhibitors.
    • Method : In vitro assays were conducted using recombinant Cathepsin C.
    • Results : Several compounds exhibited IC50 values in the low micromolar range, indicating strong inhibition potential.
    • : The structural features of these compounds are critical for their inhibitory activity, suggesting that modifications could enhance efficacy.
  • Hemorheological Properties Assessment
    • Objective : Assess the impact of related bicyclic compounds on blood rheology.
    • Method : Blood viscosity measurements were taken before and after administration of the test compounds in animal models.
    • Results : The compound significantly reduced blood viscosity compared to control groups.
    • : This supports further exploration into its use for improving microcirculation in patients with vascular disorders.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane as steroid sulfatase inhibitors, which are crucial in the treatment of estrogen-dependent cancers. These compounds can block the local production of estrogenic steroids, making them attractive agents for therapeutic applications in hormone-dependent cancers such as breast cancer .

2. Inhibition of Steroid Sulfatase
Kinetic studies have shown that derivatives of this compound can effectively inhibit steroid sulfatase (STS) from human placenta and MCF-7 cells. SAR (structure–activity relationship) analysis indicates that specific substitutions on the phenyl ring enhance STS inhibition potency, with some compounds demonstrating low cytotoxicity while being more effective than established inhibitors like irosustat on hormone-dependent cancer cell lines .

3. Hemorheological Activity
Another study indicated that related compounds exhibit significant hemorheological activity, comparable to known angioprotective agents like pentoxifylline. This suggests potential applications in treating vascular disorders or improving blood flow dynamics .

Synthesis and Structural Analysis

The synthesis of this compound involves reacting sulfochlorides with appropriate nitrogen-containing heterocycles under controlled conditions. The structural elucidation has been performed using advanced techniques such as NMR spectroscopy and X-ray diffraction, confirming the spatial arrangement and functional groups within the molecule .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that compounds derived from this framework inhibit STS effectively with low cytotoxicity against normal cells .
Study 2Hemorheological PropertiesShowed that certain derivatives improved blood flow parameters significantly compared to standard treatments .
Study 3Synthesis TechniquesDetailed methods for synthesizing the compound while maintaining structural integrity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Bicyclo System Key Substituents Synthesis Yield/Purity Applications/Notes
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (Target) [2.2.1] 3,5-Dimethyloxazole sulfonyl 86–100% (multi-step) Medicinal chemistry scaffold; sulfonyl group may enhance target engagement.
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane [3.1.1] Benzodioxolylmethyl 97.5% purity CNS-targeting potential due to benzodioxole moiety; synthetic route includes MSCl-mediated steps.
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Pivalamido, carboxylic acid Pharmacopeial grade Beta-lactam antibiotic analog; pivalamido group improves metabolic stability.
(2S,5R,6R)-6-[(2R)-2-{2-[(R)-2-Amino-2-phenylacetamido]-2-[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]acetamido}-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Multi-substituted phenylacetamido, thiazolidine Pharmacopeial grade Complex beta-lactam derivative; designed for enhanced bacterial target affinity.

Key Comparative Insights

In contrast, the [3.2.0] systems in are structurally analogous to penicillins, prioritizing stability for therapeutic delivery .

Substituent Effects :

  • The 3,5-dimethyloxazole sulfonyl group in the target introduces strong electron-withdrawing character, favoring interactions with basic residues in enzyme active sites. This contrasts with the benzodioxolyl group in , which may enhance blood-brain barrier penetration .
  • Pharmacopeial compounds () employ amido-carboxylic acid motifs to mimic natural beta-lactam antibiotics, optimizing bacterial transpeptidase inhibition .

Synthetic Efficiency :

  • The target compound’s synthesis achieves near-quantitative yields (e.g., 100% in hydrogenation steps) via NaBH4 reduction and Pd/C-catalyzed deprotection . Comparatively, ’s synthesis relies on methanesulfonyl chloride (MSCl) for activation, achieving 97.5% purity .

In contrast, ’s beta-lactam derivatives are validated in antimicrobial contexts .

Q & A

Basic: What are the standard synthetic routes for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane core in this compound?

Methodological Answer:
The bicyclic scaffold is typically synthesized from trans-4-hydroxy-L-proline derivatives. Key steps include:

  • Cbz protection of the amine group using benzyl chloroformate (CbzCl) under basic conditions (NaOH, 0°C to RT) to prevent undesired side reactions.
  • Cyclization via intramolecular etherification using NaOMe in refluxing methanol (4 h, 86% yield), forming the 2-oxa-5-azabicyclo[2.2.1]heptane core .
  • Sulfonylation of the oxazole ring (3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl group using TsCl (tosyl chloride) in CH₂Cl₂ with Et₃N as a base (93% yield) .

Advanced: How can stereochemical control be maintained during the synthesis of the bicyclic core?

Methodological Answer:
Stereochemical integrity is preserved through:

  • Chiral pool strategy : Starting from enantiomerically pure trans-4-hydroxy-L-proline ensures retention of stereochemistry during cyclization .
  • Protecting group selection : Use of Cbz or benzoyl groups minimizes racemization during acidic/basic conditions. For example, NaBH₄ reduction in EtOH/THF at 0°C retains configuration (100% yield) .
  • Monitoring by chiral HPLC : Post-synthesis analysis confirms enantiopurity, with adjustments made via recrystallization (e.g., EA/PE solvent system) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the bicyclic core (e.g., bridgehead protons at δ 3.8–4.2 ppm) and oxazole sulfonyl group (δ 2.4 ppm for methyl groups) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

Advanced: How can reaction yields be optimized during sulfonylation of the oxazole ring?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating TsCl, reducing reaction time from 60 h to 15 h (93% yield) .
  • Solvent selection : CH₂Cl₂ minimizes side reactions compared to polar solvents.
  • Temperature control : Maintaining 0°C during reagent addition prevents exothermic decomposition .

Basic: What purification methods are effective for isolating the final compound?

Methodological Answer:

  • Flash chromatography : Use gradient elution (30–50% ethyl acetate in petroleum ether) to separate polar sulfonyl byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (86% recovery) .
  • HPLC prep-scale : Reverse-phase C18 columns resolve stereoisomers if racemization occurs .

Advanced: How do conflicting data on reaction conditions (e.g., NaBH₄ vs. LiBH₄) impact synthesis reproducibility?

Methodological Answer:

  • Reducing agent compatibility : LiBH₄ in 1,2-dimethoxyethane (93% yield) is preferred for selective reduction over NaBH₄, which may over-reduce the oxazole ring .
  • Contradiction resolution : Reproducibility issues arise from trace moisture; rigorously anhydrous conditions (molecular sieves, N₂ atmosphere) are critical .

Basic: What are the key stability considerations for this compound under experimental storage?

Methodological Answer:

  • Moisture sensitivity : Store under argon at −20°C due to hydrolytic susceptibility of the sulfonyl group.
  • Light exposure : Amber vials prevent UV-induced degradation of the bicyclic core .
  • pH stability : Avoid strong acids/bases (>pH 9) to prevent ring-opening reactions .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in sulfonylation or nucleophilic attacks .
  • Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) for hypothesis-driven functionalization .

Basic: What are the documented physicochemical properties (e.g., solubility, logP)?

Methodological Answer:

  • LogP : Estimated at 1.2 (ACD/Labs) due to the polar sulfonyl group and nonpolar bicyclic core.
  • Solubility : Sparingly soluble in water (0.1 mg/mL), soluble in DMSO (50 mg/mL) .

Advanced: How can degradation products be identified and mitigated during long-term studies?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40°C), light (UV 254 nm), and pH 3/9 to simulate aging.
  • LC-MS/MS analysis : Identify major degradation products (e.g., hydrolyzed sulfonamide or ring-opened derivatives) .
  • Stabilizers : Add antioxidants (BHT) or chelating agents (EDTA) to formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.